2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid 2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18969972
InChI: InChI=1S/C11H12BClN2O2/c1-7-3-4-8(2)15(7)11-5-9(12(16)17)10(13)6-14-11/h3-6,16-17H,1-2H3
SMILES:
Molecular Formula: C11H12BClN2O2
Molecular Weight: 250.49 g/mol

2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid

CAS No.:

Cat. No.: VC18969972

Molecular Formula: C11H12BClN2O2

Molecular Weight: 250.49 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid -

Specification

Molecular Formula C11H12BClN2O2
Molecular Weight 250.49 g/mol
IUPAC Name [5-chloro-2-(2,5-dimethylpyrrol-1-yl)pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C11H12BClN2O2/c1-7-3-4-8(2)15(7)11-5-9(12(16)17)10(13)6-14-11/h3-6,16-17H,1-2H3
Standard InChI Key SMNTWHAMFRDLGE-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=NC=C1Cl)N2C(=CC=C2C)C)(O)O

Introduction

2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid is a complex organic compound that combines a pyridine ring with a boronic acid functional group and a dimethylpyrrole moiety. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry. The compound is classified as an organoboron compound and belongs to the category of heterocyclic compounds due to the presence of nitrogen-containing rings (pyridine and pyrrol).

Synthesis Methods

The synthesis of 2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid typically involves several key steps, often employing techniques such as Suzuki-Miyaura coupling or direct borylation methods. These methods utilize palladium catalysts to facilitate the coupling of aryl halides with boron sources, resulting in high yields and selectivity.

Applications

This compound has significant potential in organic synthesis and medicinal chemistry. Its applications span across pharmaceuticals, agrochemicals, and materials science due to its unique structural features and reactivity. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them essential in the construction of complex organic molecules.

Similar Compounds

Several compounds share structural similarities with 2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid. Some notable examples include:

Compound NameCAS NumberSimilarity Score
(2-Methylpyridin-4-yl)boronic acid579476-63-40.88
(6-Methylpyridin-3-yl)boronic acid659742-21-90.77
(2-Chloro-4-pyridinyl)boronic acid458532-96-20.75
(3-Methylpyridin-4-yl)boronic acid693774-55-90.77
(3-Chloro-pyridinyl)boronic acid2166660.76

Research Findings

Research on 2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid focuses on its interaction studies with biological targets. These studies are crucial for elucidating the compound's biological relevance and therapeutic potential. The efficiency of reactions involving this compound can be influenced by factors such as solvent choice, temperature, and the nature of the base used during the reaction.

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